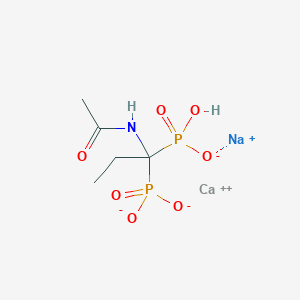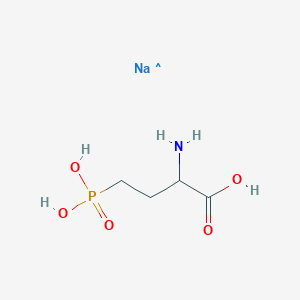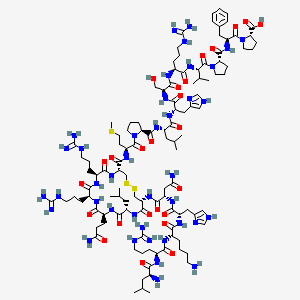
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride, also known as [1-(acetylamino)propylidene]bisphosphonic acid calcium sodium salt, is a compound with the molecular formula C5H16CaNNaO7P2. It is a white to off-white solid that is soluble in DMSO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves several steps. One common method includes the reaction of (1-acetamido-1-phosphonopropyl)phosphonic acid with calcium and sodium salts under controlled conditions. The reaction typically requires a solvent such as DMSO and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonic acid derivatives .
Scientific Research Applications
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Biology: The compound is studied for its potential biological activities, including its role as a chelating agent and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to calcium and phosphate metabolism.
Mechanism of Action
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves its ability to chelate metal ions, particularly calcium and sodium. This chelation process affects various biochemical pathways and molecular targets, leading to its observed effects. The compound’s interactions with metal ions can influence enzyme activities, cellular signaling, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride include other bisphosphonates and phosphonic acid derivatives, such as:
Alendronate: A bisphosphonate used to treat osteoporosis.
Etidronate: Another bisphosphonate with similar applications.
Fosfomycin: A phosphonic acid derivative with antibiotic properties
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of calcium and sodium ions, which enhances its chelating properties and broadens its range of applications. Its unique structure allows it to interact with a variety of metal ions and biological molecules, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C5H16CaNNaO7P2 |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na.3H/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;;;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;+2;+1;3*-1 |
InChI Key |
TXAOGCBDAKUQSB-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].[H-].CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)



![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)

